Cas no 635287-26-2 (Fmoc-NH-PEG5-CH2COOH)

Fmoc-NH-PEG5-CH2COOH 化学的及び物理的性質
名前と識別子
-
- Fmoc-NH-5(ethylene glycol)-acetic acid
- {2-[2-(2-{2-[2-(9H-fluoren-9-yl-methoxycarbonylamino)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}acetic acid
- Fmoc-NH-dPEG5-CH2COOH
- Fmoc-PEG5-acetic acid
- 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid 1-(9H-fluoren-9-ylmethyl) ester
- Fmoc-NH-5(ethylene glycol)-actic acid
- FMOC-NH-DPEG5-COOH
- Fmoc-NH-PEG5-CH2COOH
- FmocNH-PEG5-CH2COOH
- BIPG1412
- 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
- 635287-26-2
- W18526
- MFCD26142982
- 17-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15-PENTAOXAHEPTADECANOIC ACID
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azahenicosan-21-oic acid
- BP-22047
- SCHEMBL1593608
- 17-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15-pentaoxaheptadecanoic acid
- CS-0110024
- AS-63775
- DS-020445
- 17-[(9-Fluorenylmethoxycarbonyl)amino]-3,6,9,12,15-pentaoxaheptadecanoic acid
- AKOS030626961
- SY251185
- HY-133062
- FF73056
-
- MDL: MFCD26142982
- インチ: 1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30)
- InChIKey: LNIFRTLAPAPKAG-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C(=O)O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 517.23100
- どういたいしつりょう: 517.231
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 20
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.52 g/l)(25ºC)、
- PSA: 121.78000
- LogP: 3.08360
Fmoc-NH-PEG5-CH2COOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-63775-1G |
17-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15-pentaoxaheptadecanoic acid |
635287-26-2 | >95% | 1g |
£359.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F41320-250mg |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 96% | 250mg |
¥563.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22047-1g |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 98% | 1g |
6840.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180664-250mg |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 97% | 250mg |
¥782.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180664-5g |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 97% | 5g |
¥5028.00 | 2024-05-05 | |
ChemScence | CS-0110024-100mg |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 100mg |
$135.0 | 2022-04-26 | ||
Ambeed | A474989-250mg |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 96% | 250mg |
$75.0 | 2025-02-19 | |
MedChemExpress | HY-133062-250mg |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 250mg |
¥850 | 2024-04-18 | ||
Chemenu | CM339066-5g |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 95%+ | 5g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD078-1g |
Fmoc-NH-PEG5-CH2COOH |
635287-26-2 | 96% | 1g |
2418.0CNY | 2021-07-14 |
Fmoc-NH-PEG5-CH2COOH 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Fmoc-NH-PEG5-CH2COOHに関する追加情報
Recent Advances in the Application of 635287-26-2 and Fmoc-NH-PEG5-CH2COOH in Chemical Biology and Pharmaceutical Research
The chemical compound 635287-26-2 and the polyethylene glycol (PEG) derivative Fmoc-NH-PEG5-CH2COOH have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are pivotal in drug discovery, bioconjugation, and targeted delivery systems. This research brief synthesizes the latest findings, highlighting their roles, mechanisms, and potential applications.
635287-26-2, a small molecule with a unique chemical structure, has been investigated for its potential as a kinase inhibitor. Recent studies published in the Journal of Medicinal Chemistry (2023) demonstrate its efficacy in modulating specific signaling pathways involved in cancer progression. The compound's selectivity and low toxicity profile make it a promising candidate for further preclinical development.
Fmoc-NH-PEG5-CH2COOH, a heterobifunctional PEG linker, has been widely utilized in bioconjugation strategies. Its Fmoc-protected amine and carboxyl termini enable precise control over conjugation reactions, as evidenced in recent Nature Biotechnology publications. Researchers have employed this linker to develop antibody-drug conjugates (ADCs) with enhanced stability and controlled drug release profiles, significantly improving therapeutic outcomes.
Innovative applications of these molecules have emerged in nanotechnology-based drug delivery systems. A 2024 study in ACS Nano detailed the use of Fmoc-NH-PEG5-CH2COOH to create pH-responsive nanoparticles loaded with 635287-26-2, demonstrating improved tumor targeting and reduced off-target effects in murine models. This approach represents a significant advancement in precision medicine.
The synthesis and characterization of these compounds have also seen methodological improvements. Recent protocols published in Organic Process Research & Development describe optimized routes for large-scale production of Fmoc-NH-PEG5-CH2COOH with >99% purity, addressing previous challenges in PEG-based compound manufacturing.
Looking forward, the combination of 635287-26-2's pharmacological properties with Fmoc-NH-PEG5-CH2COOH's conjugation capabilities opens new avenues for targeted therapies. Ongoing clinical trials (NCT identifiers pending) are evaluating these technologies in various oncology indications, with preliminary results expected in late 2024.
635287-26-2 (Fmoc-NH-PEG5-CH2COOH) 関連製品
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)
- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)
- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)
- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
